2-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine
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Description
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical compound with the empirical formula C9H19BO3 . It is used as a reagent to borylate arenes and to prepare fluorenylborolane . It can also be used in the synthesis of intermediates for generating conjugated copolymers .
Synthesis Analysis
This compound can be used as a reagent to borylate arenes and to prepare fluorenylborolane . It can also be used in the synthesis of following intermediates for generating conjugated copolymers: 9,9-Dioctyl-2,7-bis (4,4,5,5-tetramethyl1,3,2-dioxaborolane-2-yl)dibenzosilole .Molecular Structure Analysis
The molecular weight of this compound is 186.06 . The SMILES string representation of its structure isCC(C)OB1OC(C)(C)C(C)(C)O1
. Chemical Reactions Analysis
As mentioned earlier, this compound can be used as a reagent to borylate arenes and to prepare fluorenylborolane . It can also be used in the synthesis of following intermediates for generating conjugated copolymers .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a refractive index of 1.409 , a boiling point of 73 °C/15 mmHg , and a density of 0.912 g/mL at 25 °C .Scientific Research Applications
Synthetic and Medicinal Chemistry
2-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine, while not directly mentioned in the literature, is closely related to pyridine-based compounds, which are significant in various fields, particularly synthetic and medicinal chemistry. Pyridine derivatives are crucial in the design and synthesis of pharmacophores and have shown diverse biological activities. These compounds have been employed as selective inhibitors in targeting specific protein kinases, such as the p38 mitogen-activated protein (MAP) kinase, which is responsible for proinflammatory cytokine release. The development of selective inhibitors involves the design, synthesis, and activity studies of compounds with a pyridine scaffold, highlighting the importance of pyridine derivatives in creating potent and selective kinase inhibitors (Scior et al., 2011).
Catalysis and Synthetic Pathways
The structural versatility of pyridine cores, including 2-isopropoxy derivatives, is also a key factor in catalysis and the synthesis of complex molecules. Hybrid catalysts, for example, utilize the structural features of pyridine derivatives for the synthesis of compounds like 5H-pyrano[2,3-d]pyrimidine scaffolds. These scaffolds have broad applications in medicinal and pharmaceutical industries due to their bioavailability and synthetic versatility. The role of pyridine derivatives in facilitating the development of these scaffolds through one-pot multicomponent reactions showcases their importance in modern synthetic methodologies (Parmar et al., 2023).
Biological and Medicinal Applications
Pyridine derivatives exhibit a wide range of biological activities, making them significant in the development of new therapeutic agents. Their applications span across antifungal, antibacterial, antioxidant, antiglycation, analgesic, antiparkinsonian, anticonvulsant, anti-inflammatory, ulcerogenic, antiviral, and anticancer activities. The high affinity of pyridine derivatives for various ions and neutral species further allows their use as effective chemosensors in analytical chemistry, demonstrating their versatile role in both medicinal applications and chemosensing (Abu-Taweel et al., 2022).
properties
IUPAC Name |
2-propan-2-yloxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BF3NO3/c1-9(2)21-12-11(15(17,18)19)7-10(8-20-12)16-22-13(3,4)14(5,6)23-16/h7-9H,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILSFYCBFQZKMJN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OC(C)C)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BF3NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10737219 |
Source
|
Record name | 2-[(Propan-2-yl)oxy]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10737219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1334607-81-6 |
Source
|
Record name | 2-(1-Methylethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1334607-81-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(Propan-2-yl)oxy]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10737219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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